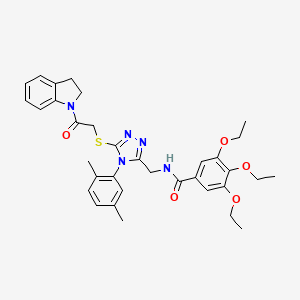
N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)pyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)pyrazine-2-carboxamide, also known as NIPY, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research.
Mechanism of Action
Target of Action
Imidazole-containing compounds, which this compound is a part of, have been known to exhibit a broad range of biological activities . They have been used in the development of new drugs targeting various diseases .
Mode of Action
Imidazole derivatives have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities
Biochemical Pathways
Imidazole derivatives have been known to affect a wide range of biochemical pathways due to their broad spectrum of biological activities . The downstream effects of these pathways would depend on the specific targets and mode of action of the compound.
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents , which could potentially impact the bioavailability of this compound
Result of Action
Given the broad range of biological activities exhibited by imidazole derivatives , the effects of this compound could potentially be diverse and would depend on the specific targets and mode of action.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)pyrazine-2-carboxamide in lab experiments is its potent inhibitory activity against various kinases, which makes it a valuable tool for studying kinase signaling pathways. However, one of the limitations of using this compound is its potential off-target effects, which can lead to unwanted side effects and affect the interpretation of the results.
Future Directions
There are several future directions for the research on N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)pyrazine-2-carboxamide. One of the areas of interest is the development of this compound derivatives with improved potency and selectivity against specific kinases. Another area of interest is the investigation of the potential therapeutic applications of this compound in various diseases, including cancer, Alzheimer's disease, and diabetes. Furthermore, the elucidation of the molecular mechanism of action of this compound can provide insights into the development of novel kinase inhibitors with improved efficacy and safety profiles.
Conclusion
In conclusion, this compound, or this compound, is a chemical compound with potential applications in various fields, including medicinal chemistry, drug discovery, and biological research. It exhibits potent inhibitory activity against various kinases and has been proposed as a potential therapeutic agent for the treatment of various diseases. Further research is needed to fully understand the molecular mechanism of action of this compound and its potential applications in medicine and biology.
Synthesis Methods
The synthesis of N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)pyrazine-2-carboxamide involves the reaction of 2-aminopyrazine with 5-bromo-2-chloropyrimidine in the presence of potassium carbonate and copper powder. The resulting intermediate is then reacted with imidazole-1-carboxamide to yield this compound. The overall yield of the reaction is around 60%, and the purity of the final product can be improved by recrystallization.
Scientific Research Applications
N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)pyrazine-2-carboxamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit potent inhibitory activity against various kinases, including cyclin-dependent kinase 2 (CDK2), glycogen synthase kinase 3β (GSK-3β), and polo-like kinase 1 (PLK1). These kinases are involved in various cellular processes, such as cell cycle regulation, cell proliferation, and apoptosis. Therefore, this compound has been proposed as a potential therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes.
properties
IUPAC Name |
N-(2-imidazol-1-ylpyrimidin-5-yl)pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N7O/c20-11(10-7-13-1-2-15-10)18-9-5-16-12(17-6-9)19-4-3-14-8-19/h1-8H,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHWVIEVVGGOGPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C(=O)NC2=CN=C(N=C2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



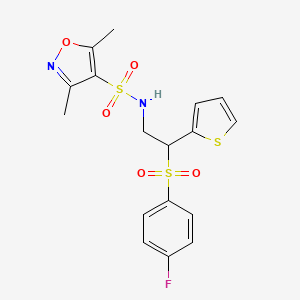
![Methyl 4-((3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2825166.png)
![(2Z)-2-[(4-chlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B2825167.png)

![2-Chloro-N-[2-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)ethyl]acetamide](/img/structure/B2825169.png)

![Ethyl 5-(cyclohexanecarbonylamino)-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2825172.png)
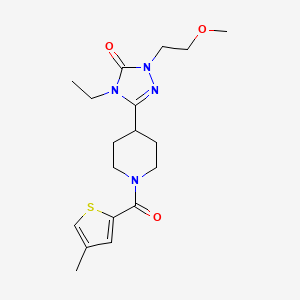
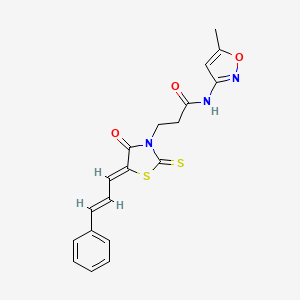
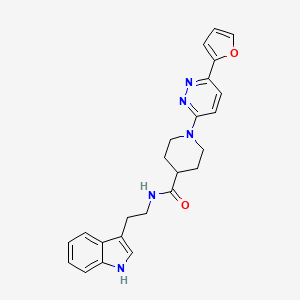
![6-(3-methoxyphenyl)-7-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2825180.png)
